(4,5,6,7-Tetrahydro-1-benzofuran-4-ylidene)amino benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5,6,7-Tetrahydro-1-benzofuran-4-ylidene)amino benzenesulfonate is a chemical compound with the molecular formula C14H13NO4S It is known for its unique structure, which includes a benzofuran ring fused with a tetrahydro ring and a benzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1-benzofuran-4-ylidene)amino benzenesulfonate typically involves the reaction of 4,5,6,7-tetrahydro-1-benzofuran with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5,6,7-Tetrahydro-1-benzofuran-4-ylidene)amino benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfinic acids or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,5,6,7-Tetrahydro-1-benzofuran-4-ylidene)amino benzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific functionalities.
Wirkmechanismus
The mechanism of action of (4,5,6,7-Tetrahydro-1-benzofuran-4-ylidene)amino benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in therapeutic applications or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: An analog without the fused tetrahydro ring.
Indole: An analog with a nitrogen atom instead of oxygen in the ring.
Benzothiophene: An analog with a sulfur atom instead of oxygen in the ring.
Uniqueness
(4,5,6,7-Tetrahydro-1-benzofuran-4-ylidene)amino benzenesulfonate is unique due to its combination of a benzofuran ring with a tetrahydro ring and a benzenesulfonate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C14H13NO4S |
---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
(6,7-dihydro-5H-1-benzofuran-4-ylideneamino) benzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c16-20(17,11-5-2-1-3-6-11)19-15-13-7-4-8-14-12(13)9-10-18-14/h1-3,5-6,9-10H,4,7-8H2 |
InChI-Schlüssel |
KDYZIRNIGWFEKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=CC=C3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.